molecular formula C14H15N3O4S B4894035 butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate

butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B4894035
M. Wt: 321.35 g/mol
InChI Key: MISZWTDTCQAXAI-UHFFFAOYSA-N
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Description

Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a thiadiazole ring, and a butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves a multi-step process:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Benzodioxole Ring: The benzodioxole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Carbamate Formation: The final step involves the introduction of the butyl carbamate group. This can be achieved by reacting the intermediate with butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or thiadiazoles.

Scientific Research Applications

Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific combination of a benzodioxole ring and a thiadiazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-3-6-19-14(18)15-13-17-16-12(22-13)9-4-5-10-11(7-9)21-8-20-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISZWTDTCQAXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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